2-Anilinocyclohexanone
Overview
Description
2-Anilinocyclohexanone is an organic compound with the molecular formula C12H15NO It is a derivative of cyclohexanone, where an aniline group is attached to the second carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Anilinocyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with aniline in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of solvents like ethanol or methanol to facilitate the process .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as acids or bases may be employed to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Anilinocyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or strong acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanones.
Scientific Research Applications
2-Anilinocyclohexanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Industry: It is used in the synthesis of nanomaterials and as a stabilizing agent in nanoparticle formulations.
Mechanism of Action
The mechanism of action of 2-Anilinocyclohexanone involves its interaction with molecular targets such as enzymes or receptors. In the context of anticancer research, its derivatives inhibit tubulin polymerization, disrupting the mitotic spindle formation and thereby preventing cancer cell division. This action is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone without the aniline group.
2-Aminocyclohexanone: Similar structure but with an amino group instead of an aniline group.
2-Hydroxycyclohexanone: Contains a hydroxyl group instead of an aniline group.
Uniqueness: 2-Anilinocyclohexanone is unique due to the presence of the aniline group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
2-anilinocyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMZFBYYIATTOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385134 | |
Record name | 2-Anilinocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4504-43-2 | |
Record name | 2-Anilinocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does irradiation affect 2-anilinocyclohexanone in a methanol solution?
A1: The research primarily focuses on the photochemical reactions of N-alkyl substituted this compound derivatives. When irradiated in methanol, this compound (lacking N-alkyl substitution) yields a small amount of aniline through direct Cα-N bond fission. [] This suggests that the primary photochemical pathway for this compound involves cleavage of the bond between the carbonyl carbon and the nitrogen atom.
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